molecular formula C24H24ClN3OS2 B2782343 N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide hydrochloride CAS No. 1329936-46-0

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide hydrochloride

Cat. No.: B2782343
CAS No.: 1329936-46-0
M. Wt: 470.05
InChI Key: YUWXINNZRZTEEU-UHFFFAOYSA-N
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Description

“N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide hydrochloride” is a complex organic compound. It is a derivative of benzothiazole, which is a heterocyclic compound with diverse applications in organic synthesis and pharmaceuticals . Benzothiazole derivatives have been synthesized for their potential anti-tubercular activity .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For instance, N-(benzo[d]thiazol-2-yl)-2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo [4,3-a]pyrazin-7 (8 H)-yl) acetamide derivatives were synthesized after acetylation of benzothiazole in the presence of base NEt 3 followed by nucleophilic substitution from triazolo-triazine in the presence of potassium carbonate .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques. The structure is often confirmed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

Benzothiazole derivatives undergo various chemical reactions during their synthesis. These include acetylation, diazo-coupling, Knoevenagel condensation, Biginelli reaction, and nucleophilic substitution .

Mechanism of Action

Target of Action

Similar compounds with a benzothiazole nucleus have been associated with diverse biological activities such as anti-inflammatory , anti-tubercular , and anti-Alzheimer’s activities. These activities suggest that the compound may interact with a variety of targets, including enzymes like cyclooxygenase (COX) for anti-inflammatory action , or acetylcholinesterase (AChE) for anti-Alzheimer’s action .

Mode of Action

For instance, in the case of COX, the compound may prevent the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . In the case of AChE, the compound may prevent the breakdown of acetylcholine, a neurotransmitter, thereby improving cognitive function in Alzheimer’s disease .

Biochemical Pathways

The compound likely affects multiple biochemical pathways due to its potential interaction with various targets. In the case of anti-inflammatory activity, it may affect the arachidonic acid pathway by inhibiting COX . For anti-Alzheimer’s activity, it may affect the cholinergic pathway by inhibiting AChE .

Pharmacokinetics

Similar compounds have shown favourable pharmacokinetic profiles . The compound’s bioavailability, absorption, distribution, metabolism, and excretion would need to be studied in detail to fully understand its pharmacokinetics.

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound acts as a COX inhibitor, it could result in reduced inflammation . If it acts as an AChE inhibitor, it could result in improved cognitive function in Alzheimer’s disease .

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives would depend on their specific chemical structure and biological activity. Some benzothiazole derivatives have shown potent cytotoxicity against certain human cancer cell lines .

Future Directions

The future directions in the study of benzothiazole derivatives could involve the development of new synthetic methods, the exploration of their biological activity, and the design of new derivatives with enhanced activity. The structure-activity relationships of the new benzothiazole derivatives could be studied, along with the molecular docking studies of selected compounds against specific targets .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3OS2.ClH/c1-2-21(28)26-24-22(23-25-18-10-6-7-11-19(18)29-23)17-12-13-27(15-20(17)30-24)14-16-8-4-3-5-9-16;/h3-11H,2,12-15H2,1H3,(H,26,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWXINNZRZTEEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C2=C(S1)CN(CC2)CC3=CC=CC=C3)C4=NC5=CC=CC=C5S4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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